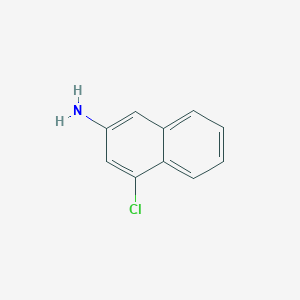

4-Chloronaphthalen-2-amine

Description

4-Chloronaphthalen-2-amine (CAS No. 90799-46-5) is a solid organic compound characterized by a naphthalene (B1677914) backbone substituted with an amino group at position 2 and a chlorine atom at position 4. bldpharm.com While research on this specific isomer is not as extensive as on its counterparts like 4-chloro-1-naphthylamine, its structure places it at the intersection of several important areas of organic chemistry. As a member of the halogenated naphthalenamine family, it serves as a valuable molecular scaffold and synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKONFKVUFZXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541446 | |

| Record name | 4-Chloronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90799-46-5 | |

| Record name | 4-Chloronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Chloronaphthalen 2 Amine

Classical Synthetic Routes to Naphthalenamines: Adaptations for Chlorinated Analogues

The traditional synthesis of naphthalenamines and their chlorinated counterparts often relies on multi-step strategies that allow for the controlled placement of substituents on the naphthalene (B1677914) ring. libretexts.org These methods are foundational in organic synthesis and have been adapted to produce a wide array of substituted naphthalenes.

Multi-Step Synthesis Strategies for Substituted Naphthalenes

The construction of polysubstituted naphthalenes has historically been a challenge due to the difficulty in controlling the position of incoming functional groups during electrophilic aromatic substitution. researchgate.net To overcome this, chemists have developed various multi-step synthetic sequences. These often begin with a pre-functionalized benzene (B151609) derivative or a simpler naphthalene compound, which is then elaborated through a series of reactions to build the desired substitution pattern. libretexts.orgresearchgate.net

One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to a naphthalene. For instance, a substituted 2-pyrone can react with an aryne to yield a multisubstituted naphthalene after decarboxylation. rsc.orgrsc.org Another strategy involves the benzannulation of haloalkynes, which allows for independent control over the placement of halide substituents on the naphthalene ring. nih.gov These methods provide a high degree of regiochemical control, which is crucial for the synthesis of specific isomers like 4-chloronaphthalen-2-amine. researchgate.netnih.gov

Regioselective Amination and Chlorination Procedures in Naphthalene Functionalization

Achieving the desired regiochemistry in the amination and chlorination of naphthalenes is a key challenge. The position of the substituents is highly dependent on the reaction conditions and the directing effects of any existing groups on the naphthalene ring.

Regioselective Chlorination: The direct chlorination of naphthalene often leads to a mixture of products. However, regioselectivity can be achieved by using specific reagents and catalysts. For example, the use of tert-butyl hypochlorite (B82951) with HNa faujasite X in acetonitrile (B52724) has been shown to be an efficient system for the mono-chlorination of aromatic substrates under mild conditions. researchgate.net In some cases, directing groups can be employed to guide the chlorination to a specific position. For instance, in 8-substituted quinolines, which share a bicyclic aromatic structure with naphthalene, remote C-H chlorination at the C5 position can be achieved with high regioselectivity using trichloroisocyanuric acid. rsc.orgrsc.org

Regioselective Amination: The introduction of an amino group at a specific position on the naphthalene ring can be equally challenging. Classical methods might involve the reduction of a nitro group that was previously introduced via nitration. The regioselectivity of the initial nitration step is therefore critical. More direct amination methods have also been developed. For example, silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives with azodicarboxylates has been reported. mdpi.com Palladium-catalyzed reactions have also been employed for the regioselective amination of 1-naphthylamine derivatives, specifically at the C8 position, using a picolinamide (B142947) directing group. nih.gov

A plausible classical route to this compound could involve the nitration of 2-chloronaphthalene, followed by the reduction of the resulting nitro group to an amine. The regioselectivity of the nitration step would be a critical factor in the success of this approach.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the formation of carbon-nitrogen (C-N) bonds, providing more direct and efficient routes to aryl amines.

Transition Metal-Catalyzed C-N Bond Formation Reactions for Aryl Halides

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl amines. These methods typically involve the reaction of an aryl halide with an amine in the presence of a metal catalyst, a ligand, and a base.

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a widely used method for the formation of C-N bonds. This reaction is highly versatile and can be applied to a broad range of aryl halides and amines. The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium catalyst. The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands being developed to promote high catalytic activity and broad substrate scope.

The synthesis of substituted naphthalenamines can be achieved through palladium-catalyzed reactions. For example, the reaction of N-acetanilides with diarylacetylenes in the presence of a palladium catalyst can produce substituted naphthalenes. thieme-connect.com

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods for C-N bond formation. Nickel catalysts can often promote reactions of less reactive aryl chlorides and can exhibit different reactivity and selectivity profiles compared to their palladium counterparts. The mechanistic pathways are generally similar to those of palladium-catalyzed reactions, involving oxidative addition, ligand exchange, and reductive elimination steps.

Cobalt-Catalyzed Aminocarbonylation Reactions

Cobalt-catalyzed aminocarbonylation represents a powerful and increasingly studied method for the synthesis of amides from organic halides, carbon monoxide, and amines. This transformation offers a convergent and atom-efficient alternative to traditional multi-step methods. While direct synthesis of this compound via this method is not the primary outcome (as it produces amides, not free amines), it is a crucial strategy for creating advanced amide intermediates that can be subsequently converted to the target amine.

The general catalytic cycle for cobalt-catalyzed aminocarbonylation of an aryl halide (Ar-X) typically involves the following key steps:

Oxidative Addition: A low-valent cobalt complex, often generated in situ, undergoes oxidative addition to the aryl halide (e.g., a dichloronaphthalene precursor) to form an Aryl-Co(II)-Halide intermediate.

CO Insertion: Carbon monoxide coordinates to the cobalt center and subsequently inserts into the Aryl-Co bond, forming an Aroyl-Co(II) species.

Aminolysis/Metathesis: An amine nucleophile attacks the electrophilic aroyl carbon. In some mechanisms, this step is facilitated by a base, which deprotonates the amine and promotes the formation of a cobalt-amido complex, followed by reductive elimination of the amide.

Reductive Elimination & Catalyst Regeneration: The final C(O)-N bond is formed through reductive elimination, yielding the amide product and regenerating the active Co(0) or Co(I) catalyst.

In the context of synthesizing a precursor to this compound, one could envision a reaction starting from 1,3-dichloronaphthalene (B3049781). Selective aminocarbonylation at the C2 position would yield N-substituted-4-chloro-naphthalene-2-carboxamide. The selectivity between the C1 and C3 positions would be influenced by steric and electronic factors, as well as the specific cobalt catalyst and ligand system employed. Subsequent hydrolysis or reduction of the resulting amide group would furnish the desired 2-amino functionality, yielding the final product. The use of cobalt, an earth-abundant and less toxic metal compared to palladium or rhodium, aligns with the principles of sustainable chemistry.

Research in this area focuses on optimizing reaction conditions, including the choice of cobalt precursor (e.g., CoBr₂, CoI₂), ligand, solvent, temperature, and CO pressure to achieve high yields and selectivity.

Photoredox Catalysis and Visible Light-Promoted Transformations in Amine Synthesis

Visible light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of C-N bonds under exceptionally mild conditions. This approach utilizes a photocatalyst (PC) that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to activate substrates that are otherwise unreactive.

The synthesis of naphthalenamines, including this compound, can be achieved through photoredox-catalyzed C-N cross-coupling. A plausible pathway involves the reaction of a dihalo-naphthalene precursor, such as 1,3-dichloronaphthalene, with a suitable nitrogen source (e.g., ammonia (B1221849), a primary amine, or an ammonia surrogate like an N-nucleophile).

A general mechanistic cycle proceeds as follows:

Photoexcitation: The photocatalyst (e.g., an iridium or ruthenium complex) absorbs a photon of visible light, transitioning to a long-lived, high-energy excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can act as either a potent reductant or oxidant. In a reductive quenching cycle, the PC* donates an electron to the aryl halide (Ar-X), generating a radical anion [Ar-X]•⁻.

Fragmentation: The radical anion rapidly fragments, cleaving the C-X bond to produce an aryl radical (Ar•) and a halide anion (X⁻).

C-N Bond Formation: The highly reactive aryl radical is trapped by the amine nucleophile or a metal-amido complex to form the C-N bond, often yielding a radical cation intermediate that is subsequently reduced to complete the cycle.

For the synthesis of this compound from 1,3-dichloronaphthalene, careful control of reaction conditions is necessary to achieve regioselective amination at the C2 position. The electronic differences between the C1 and C3 positions on the naphthalene ring influence the site of reactivity. This method avoids the high temperatures and strong bases often required in traditional metal-catalyzed aminations, offering a greener and more sustainable synthetic route.

Synergistic Catalysis in Amine Functionalization

Synergistic catalysis, where two distinct catalytic cycles operate in concert to enable a transformation, has unlocked novel reaction pathways for amine functionalization. A particularly powerful combination is the merger of photoredox catalysis with transition metal catalysis (e.g., using nickel or copper). This dual catalytic approach can overcome the limitations of either individual system, allowing for challenging C-N bond formations under mild conditions.

In the context of synthesizing this compound, a synergistic Ni/photoredox catalytic system could be employed to couple 1,3-dichloronaphthalene with an amine source. The mechanism integrates the abilities of both catalysts:

Photoredox Cycle: As described previously, the photocatalyst absorbs light and reduces the Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. It continuously regenerates the active nickel catalyst throughout the reaction.

Nickel Catalytic Cycle:

The low-valent nickel species (e.g., Ni(0)) undergoes oxidative addition into the C-Cl bond of 1,3-dichloronaphthalene to form an Aryl-Ni(II)-Cl intermediate.

This intermediate coordinates with the amine nucleophile.

Reductive elimination from the Aryl-Ni(II)-Amine complex forms the C-N bond and the desired product, regenerating a Ni(II) species.

This Ni(II) species is then reduced back to the active Ni(0)/Ni(I) state by the excited photocatalyst, closing both catalytic loops.

This synergistic strategy allows the reaction to proceed at or near room temperature, using visible light as the energy source. It expands the substrate scope to include less reactive aryl chlorides and can exhibit high functional group tolerance, making it a robust method for constructing complex molecules like this compound.

Green Chemistry Principles in this compound Synthesis

Development of Sustainable and Efficient Reaction Protocols

The application of green chemistry principles to the synthesis of this compound focuses on developing protocols that are not only high-yielding but also environmentally responsible and economically viable. This involves a paradigm shift from traditional, often hazardous, multi-step syntheses towards more elegant and sustainable catalytic solutions.

Key aspects of sustainable protocol development include:

Catalyst Choice: Replacing precious metal catalysts like palladium with catalysts based on earth-abundant and less toxic metals such as iron, copper, or the aforementioned cobalt.

Process Intensification: Reducing the number of synthetic steps through tandem or one-pot reactions, which minimizes intermediate isolation, purification, and associated solvent waste. For example, a direct C-H amination of 1-chloronaphthalene (B1664548) would be far more efficient than a classical route involving nitration, reduction, and protection/deprotection steps.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or photochemistry to reduce reaction times and energy consumption compared to conventional thermal heating.

The table below provides a conceptual comparison between a traditional synthetic pathway and a modern, greener protocol for accessing a naphthalenamine scaffold.

| Parameter | Traditional Protocol (e.g., Sandmeyer Route) | Green Catalytic Protocol (e.g., Direct Amination) |

|---|---|---|

| Number of Steps | 3-5 (e.g., Nitration, Reduction, Diazotization, Substitution) | 1-2 |

| Catalyst/Reagents | Stoichiometric strong acids (H₂SO₄, HNO₃), metal reductants (Sn, Fe), NaNO₂ | Catalytic amounts of earth-abundant metal (e.g., Cu, Co) or photoredox catalyst |

| Byproducts | Significant inorganic salts, acidic waste, heavy metal waste | Minimal, often limited to water or a recyclable catalyst |

| Reaction Conditions | Harsh (strong acids, high/low temperatures) | Mild (low temperature, neutral pH) |

| Overall Yield | Moderate | High |

Note: This table is interactive. Click on headers to sort the data.

Atom Economy and Waste Minimization Strategies in Amine Synthesis

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste.

In the synthesis of this compound (MW ≈ 177.63 g/mol ), different synthetic routes exhibit vastly different atom economies.

Substitution Reactions: Classical methods like Buchwald-Hartwig amination involve a substrate (e.g., 1,3-dichloronaphthalene), an amine, and a stoichiometric base (e.g., sodium tert-butoxide). The atoms from the base and the leaving group form a salt byproduct, significantly lowering the atom economy.

Addition Reactions: Reductive amination of a ketone precursor (e.g., 4-chloro-2-tetralone) with ammonia and a reducing agent (like H₂) is far more atom-economical. The only byproduct is water, making it a highly efficient transformation.

The following table compares the theoretical atom economy of two hypothetical routes to this compound.

| Parameter | Route A: Buchwald-Hartwig Amination | Route B: Reductive Amination |

|---|---|---|

| Reactants | 1,3-Dichloronaphthalene + NH₃ + NaOtBu | 4-Chloro-2-tetralone + NH₃ + H₂ |

| Total Reactant Mass (g/mol) | 197.06 + 17.03 + 96.10 = 310.19 | 190.62 + 17.03 + 2.02 = 209.67 |

| Desired Product Mass (g/mol) | 177.63 | 177.63 |

| Major Byproducts | NaCl + t-Butanol | H₂O |

| Calculated Atom Economy (%) | (177.63 / 310.19) * 100 = 57.3% | (177.63 / 209.67) * 100 = 84.7% |

Note: This table is interactive. Click on headers to sort the data.

Maximizing atom economy is a fundamental strategy for waste minimization, directly impacting the environmental footprint and cost-effectiveness of the synthesis of this compound.

Utilization of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste and volatile organic compound (VOC) emissions. Green chemistry promotes the reduction or replacement of hazardous solvents with safer, more sustainable alternatives.

Traditional syntheses of naphthalenamines often rely on polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), or aromatic hydrocarbons like toluene (B28343) and xylene. These solvents are associated with health, safety, and environmental concerns.

Greener alternatives include:

Water: An ideal green solvent due to its non-toxicity, non-flammability, and low cost, though challenges with reactant solubility must be addressed, often through the use of surfactants or phase-transfer catalysts.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent with tunable properties. After reaction, it can be easily removed and recycled by returning to its gaseous state.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are non-volatile salts that are liquid at or near room temperature. They can offer unique solubility and catalytic properties but require careful assessment of their own lifecycle and toxicity.

Solvent-free Conditions: Performing reactions neat or via mechanochemistry (ball milling) eliminates solvent use entirely, representing the most sustainable option.

The table below classifies common laboratory solvents based on their environmental, health, and safety (EHS) impact.

| Classification | Examples | Key Characteristics |

|---|---|---|

| Hazardous / Undesirable | Benzene, Dichloromethane, Chloroform, DMF, NMP | Carcinogenic, toxic, high environmental persistence, high VOC potential. |

| Usable but with Issues | Toluene, Hexanes, Acetonitrile, Tetrahydrofuran (THF) | Flammable, moderate toxicity, some environmental concerns. Use should be minimized. |

| Recommended / Green | Water, Ethanol, Isopropanol, Ethyl Acetate, scCO₂ | Low toxicity, biodegradable, low environmental impact, derived from renewable sources. |

Note: This table is interactive. Click on headers to sort the data.

By integrating benign solvents with energy-efficient conditions, the synthesis of this compound can be made significantly more sustainable, aligning with modern standards for chemical manufacturing.

Mechanistic Elucidation of this compound Formation Pathways

The formation of this compound can proceed through several mechanistic routes. Detailed investigations have shed light on the intricacies of these pathways, including nucleophilic aromatic substitution, radical processes, and the kinetic and thermodynamic factors that influence the reaction outcomes.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the synthesis of aryl amines, including this compound. This mechanism typically involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.org

In the first step, the amine nucleophile attacks the carbon atom bearing the chloro substituent, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the naphthalene ring is temporarily disrupted in this intermediate. The presence of electron-withdrawing groups on the aromatic ring helps to stabilize this anionic intermediate, thereby facilitating the reaction. masterorganicchemistry.com

The second step involves the elimination of the leaving group, in this case, the chloride ion, which restores the aromaticity of the ring and yields the final product, this compound. libretexts.org The rate of SNAr reactions is influenced by several factors, including the nature of the solvent, the nucleophilicity of the amine, and the substitution pattern on the naphthalene ring. mdpi.com For instance, the reaction time can vary from minutes to several hours depending on the specific conditions and reactants. mdpi.com

The regioselectivity of the nucleophilic attack is a crucial aspect, particularly in substituted naphthalenes. In the case of precursors like 2,4-dichloroquinazoline, regioselective SNAr at the 4-position by amine nucleophiles is a well-documented and extensively studied phenomenon. mdpi.com

Table 1: Key Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Description | Impact on Reaction |

| Nucleophile | The strength of the amine nucleophile. | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | The polarity and proticity of the solvent. | Polar aprotic solvents often favor SNAr reactions. |

| Leaving Group | The ability of the substituent to depart. | The order of reactivity is typically F > Cl > Br > I. masterorganicchemistry.com |

| Ring Substituents | Electron-withdrawing groups on the ring. | EWGs ortho or para to the leaving group accelerate the reaction by stabilizing the intermediate. masterorganicchemistry.com |

While nucleophilic substitution is a common pathway, radical mechanisms also play a significant role in the formation of C-N bonds, particularly in catalyzed reactions. These pathways often involve the generation of radical intermediates and can be initiated by light or a catalyst.

Visible light-promoted reactions have emerged as a powerful tool for C-N bond formation. rsc.org In some cobalt-catalyzed aminocarbonylations, a proposed mechanism involves an intermolecular charge transfer between a donor-acceptor complex of the substrate and the cobalt catalyst. rsc.org This charge transfer can lead to the formation of a radical pair, which then recombines to form the desired C-N bond. rsc.org The formation of a transient, ion-pair charge-transfer complex between an iminium ion and a thiolate ion has been supported by mechanistic and computational studies in certain amine synthesis reactions. cam.ac.uk Irradiation with visible light can promote intra-complex electron transfer, initiating the radical cascade. cam.ac.uk

The use of photoredox catalysis has also enabled the synthesis of amines through radical-polar crossover processes. rsc.org For example, the hydroaminoalkylation of olefins can proceed via a radical mechanism initiated by a photocatalyst. rsc.org

Furthermore, enzyme-catalyzed reactions can also proceed through radical pathways. Photoenzymatic intermolecular hydroalkylation of olefins catalyzed by flavin-dependent 'ene'-reductases involves a high-order enzyme-templated charge-transfer complex. escholarship.org This mechanism ensures that radical formation occurs selectively within the enzyme's active site. escholarship.org

Table 2: Comparison of Nucleophilic vs. Radical Pathways

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Radical Pathways |

| Initiation | Attack by a nucleophile. masterorganicchemistry.com | Light, catalyst, or initiator. rsc.orgcam.ac.uk |

| Intermediates | Meisenheimer complex (anionic). libretexts.org | Radical ions or neutral radicals. rsc.orgcam.ac.uk |

| Catalysis | Often uncatalyzed, but can be base-catalyzed. | Commonly catalyzed by transition metals or photocatalysts. rsc.orgresearchgate.netnih.gov |

| Reaction Conditions | Often requires elevated temperatures. | Can often proceed under mild, room temperature conditions with light. rsc.org |

The kinetic and thermodynamic profiles of a reaction pathway determine its feasibility, rate, and product distribution. For the synthesis of this compound, understanding these profiles is essential for optimizing reaction conditions and maximizing yield.

The stability of intermediates and transition states is a key thermodynamic factor. In SNAr reactions, the stability of the Meisenheimer complex directly influences the reaction rate. libretexts.org Electron-withdrawing groups stabilize this intermediate, lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com

Kinetic studies can provide valuable insights into the reaction mechanism. For example, determining the rate law can help to identify the rate-determining step. In many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model reaction pathways and predict kinetic and thermodynamic parameters. researchgate.net These studies can help to elucidate complex reaction mechanisms, such as those involving radical intermediates and charge-transfer complexes. cam.ac.uk For instance, DFT calculations have been used to investigate the thermochemistry of intermediates and transition states in the oxidation of naphthalene initiated by hydroxyl radicals. researchgate.net

The crystallization behavior of the final product is also influenced by thermodynamic and kinetic factors. researchgate.net Amorphous forms of a compound are thermodynamically less stable than their crystalline counterparts and will tend to crystallize over time. researchgate.net Understanding the factors that govern crystallization is important for controlling the solid-state properties of the final product.

Reactivity and Chemical Transformations of 4 Chloronaphthalen 2 Amine

Amine-Centered Functionalization Reactions of 4-Chloronaphthalen-2-amine

The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, readily participating in reactions with various electrophiles. This allows for the straightforward modification of the amine functionality.

Acylation and Amide Bond Formation Reactions

The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of N-(4-chloronaphthalen-2-yl)amides. This transformation is a common method for the protection of the amino group or for the synthesis of biologically active amide derivatives. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

For instance, the acylation of a related compound, 2-naphthylamine (B18577), with chloroacetyl chloride results in the formation of 2-chloro-N-(naphthalen-2-yl)acetamide. nih.gov A similar reaction with this compound would be expected to yield N-(4-chloronaphthalen-2-yl)acetamide. The general reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Table 1: Representative Acylation Reactions of Aromatic Amines

| Amine | Acylating Agent | Product | Reference |

| 2-Naphthylamine | Chloroacetyl chloride | 2-chloro-N-(naphthalen-2-yl)acetamide | nih.gov |

| 4-Chloroaniline | 1-Naphthalene acetic acid | N-(4-chlorophenyl)-2-(naphthalen-1-yl)acetamide | wikipedia.org |

This table presents examples of acylation reactions with aromatic amines to illustrate the general transformation.

Alkylation and Arylation Processes at the Nitrogen Center

The nitrogen atom of this compound can undergo alkylation with alkyl halides. This reaction, a form of nucleophilic aliphatic substitution, typically leads to a mixture of mono- and poly-alkylated products. researchgate.netacs.org The primary amine is converted to a secondary amine, which is often more nucleophilic than the starting material, leading to further alkylation to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. researchgate.net Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation.

N-arylation of this compound can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgcmu.eduyoutube.comgoogle.comnih.gov This reaction allows for the formation of a new carbon-nitrogen bond between the amine and an aryl halide, yielding a diarylamine. The process involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product. organic-chemistry.org

Condensation Reactions with Carbonyl Compounds for Imine and Enamine Derivatives

Primary amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.comlibretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. libretexts.org

The general mechanism involves the initial formation of a hemiaminal intermediate, which then loses a molecule of water to form the imine. libretexts.org Schiff bases are versatile intermediates in organic synthesis and can be involved in various further transformations.

Chlorine-Centered Transformations of this compound

The chlorine atom on the naphthalene (B1677914) ring, while generally less reactive than an alkyl halide, can participate in several important chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The chloro substituent of this compound can serve as a handle in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgcetjournal.ityoutube.com This would result in the formation of a biaryl compound, where the chlorine atom is replaced by an aryl or vinyl group.

Heck Reaction: In a Heck reaction, the chloro group could be coupled with an alkene to form a substituted naphthalene derivative. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the C4 position of the naphthalene ring and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orgcetjournal.ityoutube.comorganic-chemistry.orglibretexts.org

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Product Type |

| Suzuki-Miyaura | Organoboron reagent | C-C | Biaryl or vinyl-substituted naphthalene |

| Heck | Alkene | C-C | Alkene-substituted naphthalene |

| Sonogashira | Terminal alkyne | C-C | Alkyne-substituted naphthalene |

| Buchwald-Hartwig | Amine | C-N | Diamine |

This table outlines the potential cross-coupling reactions for the chlorine-centered transformations of this compound.

Nucleophilic Displacement of the Chlorine Moiety

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom in this compound is generally difficult. The carbon-chlorine bond on an aromatic ring is strong, and the ring is electron-rich, which disfavors attack by nucleophiles. For SNAr to occur readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. In the case of this compound, the amino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, harsh reaction conditions would likely be required to achieve nucleophilic displacement of the chlorine atom by nucleophiles such as alkoxides or other amines.

Naphthalene Ring Functionalization Studies of this compound

The reactivity of the this compound core is governed by the interplay of the electron-donating amino group and the electron-withdrawing, yet ortho-, para-directing chloro group. These substituents dictate the regioselectivity of further chemical modifications.

Electrophilic Aromatic Substitution Patterns on the Naphthalene Core

The orientation of electrophilic substitution on the naphthalene nucleus is a complex interplay of electronic and steric effects. In naphthalene itself, the 1-position (α-position) is generally more reactive towards electrophiles than the 2-position (β-position). This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by more resonance structures that retain a complete benzene (B151609) ring. libretexts.org

In the case of this compound, the powerful activating effect of the amino group (-NH₂) at the C2 position and the deactivating, yet ortho-, para-directing, effect of the chloro group (-Cl) at the C4 position create a nuanced reactivity map.

Amino Group Influence : The -NH₂ group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. For the C2-amino group, the ortho positions are C1 and C3, and the para position is C6.

Chloro Group Influence : The -Cl group is deactivating but directs electrophiles to its ortho and para positions. For the C4-chloro group, the ortho positions are C3 and C5, and the para position is C8.

The combined influence of these two groups suggests that the most likely positions for electrophilic attack are C1 and C3, which are ortho to the activating amino group. The C3 position is also ortho to the directing chloro group. The C1 position is generally the most reactive site on a naphthalene ring. libretexts.org Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield primarily 1-substituted or 3-substituted products, with the precise outcome depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of C2-NH₂ | Influence of C4-Cl | Predicted Reactivity |

| C1 | Ortho (Activating) | - | Highly Favored |

| C3 | Ortho (Activating) | Ortho (Directing) | Favored |

| C5 | - | Ortho (Directing) | Possible |

| C6 | Para (Activating) | - | Possible |

| C7 | - | - | Unlikely |

| C8 | - | Para (Directing) | Possible |

Directed Ortho-Metalation and Related Regioselective Strategies

To overcome the inherent regioselectivity of electrophilic aromatic substitution, directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic rings. nih.govnih.gov This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a carbanion that can then be quenched with an electrophile.

For this compound, the amino group can be converted into a more effective DMG, such as an amide or a carbamate (B1207046). For instance, derivatization of the amine to an N,N-diethyl carbamate can direct metalation to the C3 position.

General Scheme for Directed Ortho-Metalation:

Protection/Derivatization : The amino group of this compound is converted to a suitable DMG (e.g., -NHCON(Et)₂).

Metalation : The derivatized compound is treated with a strong base like s-BuLi or t-BuLi in the presence of a ligand such as TMEDA. The DMG directs the deprotonation to the C3 position.

Electrophilic Quench : The resulting ortho-lithiated species is reacted with an electrophile (E+) to introduce a new substituent at the C3 position with high regioselectivity. nih.gov

This strategy allows for the introduction of a wide range of functional groups at a position that might be difficult to access through classical methods, providing a versatile route to polysubstituted naphthalene derivatives. researchgate.netresearchgate.net

Rational Design and Synthesis of Advanced Derivatives from this compound

The structural framework of this compound serves as a valuable starting point for the rational design and synthesis of more complex molecules with tailored properties.

Strategies for Structural Modification and Modulating Molecular Properties

Molecular modification is a key strategy in medicinal chemistry and materials science to enhance the desired properties of a lead compound. biomedres.usbiomedres.us These strategies can be applied to the this compound scaffold to modulate its physicochemical and biological properties.

Key Modification Approaches:

Modification of the Amino Group : The primary amine can be alkylated, acylated, or arylated to introduce new substituents. These modifications can alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. biomedres.us

Functionalization of the Naphthalene Ring : As discussed, electrophilic substitution and directed ortho-metalation can be used to introduce a variety of functional groups (e.g., nitro, halogen, alkyl, aryl) onto the aromatic core. Adding electron-donating or electron-withdrawing groups can systematically tune the electronic properties of the molecule. biomedres.us

Scaffold Hopping and Fragment-Based Design : Portions of the this compound structure can be replaced with other chemical moieties (scaffold hopping) or linked to other molecular fragments to explore new chemical space and interactions with biological targets. researchgate.net

These modifications are guided by the principles of structure-activity relationships (SAR), where systematic changes to the molecular structure are correlated with changes in properties, allowing for the optimization of the final derivative. nih.gov

Synthesis of N,S-Substituted Naphthoquinone Analogues via Related Aminonaphthoquinones

A significant application of aminonaphthalenes is in the synthesis of naphthoquinone derivatives, a class of compounds with diverse biological activities. Specifically, N,S-substituted naphthoquinones can be synthesized from chloro-aminonaphthoquinone precursors, which can be derived from this compound.

A general synthetic route involves the nucleophilic substitution of a chlorine atom on an aminonaphthoquinone ring with a thiol. For example, a precursor like 2-(4-chlorophenylamino)-3-chloronaphthalene-1,4-dione can react with a thiol, such as allyl mercaptan, in the presence of a base like triethylamine. euchembioj.comresearchgate.net The thiol displaces the chlorine atom at the C3 position to yield the corresponding N,S-substituted naphthoquinone analogue. euchembioj.comresearchgate.net

Table 2: Example Synthesis of an N,S-Substituted Naphthoquinone Analogue

| Starting Material | Reagent | Product |

| 2-(4-chlorophenylamino)-3-chloronaphthalene-1,4-dione | Allyl Mercaptan, Triethylamine | 2-(4-chlorophenylamino)-3-(allylthio)naphthalene-1,4-dione |

Data sourced from Ozdinc et al., 2024. researchgate.net

The reaction proceeds readily due to the presence of the activating quinone system and the good leaving group ability of the chlorine atom. euchembioj.com This methodology provides a straightforward route to a library of N,S-substituted naphthoquinones by varying the amine and thiol components. researchgate.netnih.gov

Heterocyclic Ring Annulation and Fusion Utilizing this compound

The bifunctional nature of this compound, possessing a nucleophilic amino group and an adjacent reactive C1 or C3 position on the naphthalene ring, makes it an excellent substrate for heterocyclic ring annulation reactions. These reactions construct new rings fused to the naphthalene core, leading to complex polycyclic heteroaromatic systems.

For instance, the amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyridine (B92270) or pyrimidine (B1678525) rings. Redox-annulation strategies, involving the reaction of cyclic amines with β-ketoaldehydes, provide a modern approach to constructing fused ring systems. nih.govresearchgate.net Such transformations are typically promoted by an acid and proceed through intermediates like azomethine ylides. nih.gov By analogy, this compound could be utilized in similar annulation strategies to build novel, rigid heterocyclic scaffolds.

Insufficient Data for Comprehensive Analysis of this compound in Derivative Design

A thorough review of available scientific literature reveals a significant lack of specific research detailing the use of this compound as a direct precursor in the design and synthesis of naphthalene-based derivatives with modified scaffolds. While the broader field of naphthalene chemistry is extensive, and the reactivity of naphthylamines is a subject of considerable study, specific applications and detailed reaction pathways originating from the 4-chloro-2-amino isomer are not well-documented in the surveyed sources.

General principles of amine chemistry suggest that this compound could theoretically serve as a building block for more complex molecules. The amino group (-NH2) is a versatile functional group that can undergo a variety of chemical transformations, including diazotization, acylation, alkylation, and coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of novel molecular architectures.

For instance, the amino moiety could be converted into a diazonium salt, a highly useful intermediate for introducing a range of other functional groups onto the naphthalene ring. Furthermore, the amine could act as a nucleophile in reactions with electrophiles to form amides, sulfonamides, or more complex heterocyclic systems fused to the naphthalene core. The presence of the chlorine atom at the 4-position also offers a potential site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the possibilities for scaffold modification.

The design of novel naphthalene-based derivatives is an active area of research, with applications ranging from pharmaceuticals to organic electronics. The specific substitution pattern of a starting material like this compound would be expected to impart unique electronic and steric properties to the resulting derivatives, potentially leading to novel functionalities and applications.

The absence of detailed studies on this particular compound highlights a potential area for future research within synthetic organic chemistry. A systematic investigation into the reactivity of this compound and its utility in the synthesis of modified naphthalene scaffolds could uncover new chemical entities with interesting properties.

Due to the lack of specific research data on the transformation of this compound into modified naphthalene-based derivatives, a data table of such compounds and their detailed research findings cannot be compiled at this time.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Chloronaphthalen 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. nih.gov It is instrumental in the structural characterization of organic compounds like 4-Chloronaphthalen-2-amine.

Multi-Dimensional NMR Techniques for Complete Structure Elucidation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights, complex molecules often exhibit overlapping signals that complicate interpretation. Multi-dimensional NMR techniques, such as 2D NMR, are essential for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule. nih.gov

Commonly employed 2D NMR experiments for the structural elucidation of this compound and its derivatives include:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. This helps in tracing out the spin systems within the naphthalene (B1677914) ring and any aliphatic side chains in derivatives.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system, revealing correlations between protons that are not directly coupled but are part of the same spin network.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is invaluable for assigning the signals of carbon atoms that bear protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound and its derivatives can be achieved.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for Aromatic Protons in a Substituted Naphthalene System

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-1 | 7.8 - 8.2 | 125 - 130 | C-2, C-8a, C-3 |

| H-3 | 6.9 - 7.3 | 110 - 120 | C-1, C-4, C-4a |

| H-5 | 7.6 - 8.0 | 128 - 132 | C-4, C-6, C-8a |

| H-6 | 7.3 - 7.6 | 124 - 128 | C-5, C-7, C-8 |

| H-7 | 7.3 - 7.6 | 124 - 128 | C-5, C-6, C-8 |

| H-8 | 7.8 - 8.2 | 125 - 130 | C-1, C-7, C-8a |

Note: The chemical shift ranges are approximate and can vary depending on the specific derivative and solvent used.

Dynamic NMR Studies for Conformational Analysis and Interconversion Barriers

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of chemical exchange processes, such as conformational changes. rsc.org For derivatives of this compound, particularly those with bulky substituents on the amine group, restricted rotation around the C-N bond can lead to the existence of different conformers.

By monitoring the NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures.

Line shape analysis of these temperature-dependent NMR spectra allows for the determination of the activation parameters for the conformational interconversion, including the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation. rsc.org These studies provide valuable insights into the flexibility and conformational preferences of the molecule. nih.gov

Mass Spectrometry for Precise Molecular Structure and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound and its derivatives. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental compositions, the correct molecular formula can be confidently assigned. This is a critical step in the identification of unknown compounds or the confirmation of newly synthesized derivatives. eurl-pesticides.eu

Table 2: Theoretical and Measured Exact Masses for this compound

| Molecular Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| C₁₀H₈ClN | 177.0345 | 177.0343 | -1.13 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions. The resulting product ion spectrum provides a "fingerprint" of the molecule's structure. mdpi.com

By analyzing the fragmentation patterns, it is possible to deduce the connectivity of atoms within the molecule and identify characteristic neutral losses. For this compound, common fragmentation pathways may involve the loss of chlorine, the amino group, or cleavage of the naphthalene ring system. libretexts.orgyoutube.com The study of these fragmentation pathways is crucial for the structural confirmation of known compounds and the identification of unknown metabolites or degradation products. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the presence of specific functional groups and can provide a unique "molecular fingerprint" for a compound. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic IR bands would be expected for:

N-H stretching: Typically in the region of 3300-3500 cm⁻¹. The presence of one or two bands in this region can indicate a primary or secondary amine, respectively.

C-H stretching (aromatic): Usually found above 3000 cm⁻¹.

C=C stretching (aromatic): In the range of 1400-1600 cm⁻¹.

C-N stretching: Typically observed between 1250 and 1350 cm⁻¹.

C-Cl stretching: Generally in the region of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. researchgate.net The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov This makes the combination of both techniques particularly powerful for a complete vibrational analysis. mdpi.com For this compound, the aromatic ring vibrations are often strong in the Raman spectrum.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies of a molecule. globalresearchonline.netnih.gov Comparing the experimental IR and Raman spectra with the calculated spectra can aid in the assignment of the observed vibrational bands and provide further confirmation of the molecular structure. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated. wikipedia.orgnih.gov The resulting structural information is fundamental for understanding the relationship between molecular structure and the material's bulk properties. researchgate.net

The analysis extends beyond a single molecule to reveal how molecules are arranged in the crystal lattice. This includes the identification and characterization of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, which govern the crystal packing and ultimately influence physical properties like melting point, solubility, and stability. mdpi.comnih.gov

While a specific crystal structure for this compound was not found in the reviewed literature, the crystallographic analysis of a related naphthalen-2-yl derivative, 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine, provides a pertinent example of the detailed structural insights that can be obtained. nih.gov Single crystals suitable for X-ray analysis were grown by the slow evaporation of an acetone (B3395972) solution. nih.gov

The study revealed a non-planar molecular conformation. The naphthalene unit itself was found to be planar, but it formed a dihedral angle of 14.24 (16)° with the attached thiazole (B1198619) ring. nih.gov In the crystal, the molecules are organized into zigzag chains parallel to the b-axis, a structure stabilized by C—H⋯π interactions. nih.gov This type of detailed structural data is crucial for crystal engineering and understanding structure-property relationships. dntb.gov.ua

| Parameter | Value |

|---|---|

| Chemical Formula | C27H28N2OS |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 22.927 (4) |

| b (Å) | 5.9315 (6) |

| c (Å) | 17.191 (2) |

| β (°) | 97.734 (12) |

| Volume (Å3) | 2316.6 (5) |

| Z | 4 |

| Temperature (K) | 296 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration (if chiral derivatives are synthesized)

When a molecule is chiral, meaning it is non-superimposable on its mirror image, it can exist as two enantiomers. wikipedia.org For chiral derivatives of this compound, determining both the absolute configuration (the actual R or S spatial arrangement at the stereocenter) and the enantiomeric excess (ee), which measures the purity of one enantiomer over the other, is critical. libretexts.orgnih.gov Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary tool for this purpose. documentsdelivered.com

Enantiomeric Excess (ee) Determination:

Circular Dichroism (CD) spectroscopy is a powerful technique for the quantitative determination of enantiomeric excess in a sample. nsf.gov The method often involves reacting the chiral amine with a chiral or achiral sensing agent to produce a species with a strong CD signal. nsf.govnih.gov The intensity of the CD signal, typically measured as ellipticity at a specific wavelength, is directly proportional to the concentration difference between the two enantiomers. By preparing a calibration curve with samples of known ee, the enantiomeric composition of an unknown sample can be accurately determined. nsf.gov For instance, the reaction of a chiral primary amine with ninhydrin (B49086) hydrate (B1144303) can generate a product with a strong CD signal around 365 nm, where a positive Cotton effect corresponds to one enantiomer and a negative effect to the other, with the magnitude correlating to the ee. nsf.gov

| Enantiomeric Excess (% ee) | Hypothetical CD Signal (mdeg) at λmax |

|---|---|

| +100% (Pure R) | +50.0 |

| +50% | +25.0 |

| 0% (Racemic) | 0.0 |

| -50% | -25.0 |

| -100% (Pure S) | -50.0 |

Absolute Configuration Determination:

While X-ray crystallography of a single crystal of a pure enantiomer provides the most unambiguous assignment of absolute configuration, chiroptical methods offer a valuable alternative, especially for non-crystalline samples. wikipedia.org The sign of the Cotton effect in a CD spectrum can often be correlated to a specific absolute configuration. This can be achieved by comparing the experimental spectrum to that of a known standard or to spectra predicted by theoretical calculations. mdpi.com

Another approach is the use of induced circular dichroism (ICD). In this method, a chiral amine is derivatized with an achiral, chromophoric molecule. The chirality of the amine induces a helical twist in the chromophore, resulting in a characteristic CD signal. For example, forming an amide with a binaphthyl moiety, which is itself achiral, can induce a CD spectrum whose sign is indicative of the absolute configuration of the chiral amine. elsevierpure.com Such spectroscopic methods, when properly calibrated, provide a powerful means to assign the absolute stereochemistry of chiral derivatives. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 Chloronaphthalen 2 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties and reactivity of chemical compounds. DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

Recent studies on other 4-aminonaphthalene derivatives have successfully employed DFT to evaluate a range of quantum parameters. These include the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), ionization energy (IE), electron affinity (EA), global hardness (η), and softness (σ). These parameters provide a detailed picture of the molecule's reactivity and stability. jeires.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy and distribution of these orbitals are crucial in determining the outcome of a chemical reaction.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity and the ability to accept electrons, reflecting its electrophilic character. A lower LUMO energy indicates a greater propensity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower stability.

For 4-chloronaphthalen-2-amine, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring system and the amino group, reflecting the electron-donating nature of the amine and the π-system of the naphthalene core. The LUMO, on the other hand, would likely be distributed over the entire aromatic system, with potential contributions from the chloro substituent, which can act as a weak electron-withdrawing group.

To illustrate the type of data obtained from FMO analysis, the following table presents hypothetical but realistic values for this compound, based on trends observed in similar aromatic amines and naphthalene derivatives.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.60 | Difference between ELUMO and EHOMO |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a region of high electron density (negative potential) around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. This would be the primary site for electrophilic attack. The aromatic rings would also exhibit regions of negative potential above and below the plane of the molecule, characteristic of π-systems. The hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms on the aromatic ring would show positive electrostatic potential, making them potential sites for nucleophilic interaction. The chlorine atom, being electronegative, would also influence the charge distribution, likely creating a region of slightly negative potential around itself, while the carbon atom to which it is attached would be more electropositive.

Reaction Mechanism Predictions and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, the feasibility of a proposed reaction pathway can be assessed.

Studies on the reactions of 2-naphthylamines with other reagents, such as methanal, have utilized DFT calculations to explore the thermochemistry of various reaction steps, including decomposition and condensation pathways. nih.govnih.govresearchgate.net These studies calculate the relative free energies of intermediates and transition states to understand the reaction mechanism in detail. nih.gov

For this compound, computational methods can be used to predict the pathways of various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation. For a given reaction, different possible pathways can be modeled, and the energy barriers (activation energies) associated with the transition state of each step can be calculated. The pathway with the lowest energy barrier is generally the most favorable and, therefore, the most likely to occur.

For instance, in an electrophilic substitution reaction, calculations could predict whether the incoming electrophile will add to the carbon atoms of the amino-substituted ring or the other ring, based on the activation energies of the respective transition states.

Computational modeling can also provide a quantitative assessment of the reactivity and selectivity of this compound. By comparing the calculated energy barriers for different reactions or for reactions at different sites on the molecule, predictions can be made about its chemical behavior.

For example, in reactions where multiple products are possible, the calculated relative energies of the transition states leading to each product can predict the product distribution (regioselectivity or stereoselectivity). A lower activation energy for one pathway over another suggests that the corresponding product will be formed preferentially.

The following table provides an illustrative example of how computational data could be presented for a hypothetical reaction involving this compound.

| Reaction Pathway | Intermediate | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| Electrophilic attack at C1 | Sigma Complex 1 | TS1 | 15.2 | -5.8 |

| Electrophilic attack at C3 | Sigma Complex 2 | TS2 | 18.5 | -3.1 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, to predict properties of interest.

For a class of compounds like chloro-substituted naphthalenamines, a QSPR model could be developed to predict properties such as solubility, toxicity, or environmental fate. Molecular descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic descriptors. Electronic descriptors, often calculated using quantum chemical methods like DFT, are particularly important for modeling reactivity-related properties.

A QSPR study on aromatic organochlorine compounds, for example, has successfully modeled biomagnification factors using molecular descriptors. nih.gov For this compound and related compounds, a QSPR model might take the form of a linear equation:

Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could include parameters such as molecular weight, logP (a measure of lipophilicity), dipole moment, and quantum chemical descriptors like HOMO and LUMO energies. Such models, once validated, can be used to predict the properties of new, unsynthesized compounds within the same chemical class, aiding in the design of molecules with desired characteristics.

Derivation and Application of Molecular Descriptors for Reactivity and Interaction Potentials

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. They are pivotal in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For a molecule like this compound, a variety of descriptors can be calculated to predict its reactivity and interaction potentials.

These descriptors are generally categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include molecular surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum chemical calculations, such as Density Functional Theory (DFT), and provide detailed electronic information. Key quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack.

Atomic Charges: These describe the electron distribution among the atoms in the molecule and can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Table 1: Key Molecular Descriptors and Their Significance

| Descriptor Category | Example Descriptors | Significance for this compound |

| Constitutional | Molecular Weight, Atom Counts | Basic information for identification and physical property estimation. |

| Topological | Connectivity Indices, Wiener Index | Characterizes molecular branching and shape, influencing physical properties. |

| Geometrical | Molecular Surface Area, Volume | Relates to solubility, transport properties, and steric interactions. |

| Quantum-Chemical | HOMO/LUMO Energies, MEP, Atomic Charges | Predicts reactivity, sites of interaction, and electronic properties. |

The application of these descriptors for this compound would enable the prediction of its behavior in various chemical environments. For instance, the presence of the electron-withdrawing chlorine atom and the electron-donating amine group on the naphthalene scaffold will significantly influence its electronic properties and, consequently, its reactivity.

Predictive Modeling for Novel Compound Design (focusing on chemical characteristics)

Predictive modeling, particularly QSAR and QSPR, utilizes molecular descriptors to build mathematical models that correlate the chemical structure with biological activity or physical properties. While specific predictive models for this compound were not found, the general methodology can be described.

The process of building a predictive model involves:

Dataset Curation: A set of molecules with known activities or properties, structurally related to this compound, would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are used to establish a relationship between the descriptors and the target property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For designing novel compounds based on the this compound scaffold, these models could predict properties such as:

Reactivity: Predicting the likelihood and outcome of chemical reactions.

Solubility: Estimating solubility in different solvents.

Binding Affinity: Predicting the interaction with biological targets, such as enzymes or receptors.

By systematically modifying the structure of this compound (e.g., changing the position or nature of substituents) and using a validated QSAR/QSPR model, chemists can prioritize the synthesis of new compounds with desired chemical characteristics.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Exploration

The key steps in performing an MD simulation include:

System Setup: A starting 3D structure of this compound is placed in a simulation box, often filled with a solvent like water.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen to model the interactions between atoms.

Simulation: The classical equations of motion are solved iteratively for each atom in the system, generating a trajectory of atomic positions and velocities over time.

Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamic properties.

Table 2: Information Obtainable from Molecular Dynamics Simulations of this compound

| Property | Description |

| Conformational Analysis | Identification of stable and low-energy conformations of the molecule, including the orientation of the amine and chloro substituents relative to the naphthalene ring. |

| Solvation Structure | Understanding how solvent molecules arrange around the solute, which is crucial for predicting solubility and reactivity in solution. |

| Hydrogen Bonding Dynamics | Characterizing the formation and breaking of hydrogen bonds between the amine group and solvent molecules or other solutes. |

| Vibrational Motions | Analysis of the vibrational modes of the molecule, which can be compared with experimental spectroscopic data. |

MD simulations of naphthalene derivatives in environments like lipid membranes have been used to study their location, orientation, and dynamics, providing a framework for how this compound might be investigated in similar contexts. nih.gov Such simulations would be invaluable for understanding its behavior in complex biological or material science systems.

While direct computational studies on this compound are sparse in the public domain, the established methodologies of computational chemistry provide a robust framework for its theoretical investigation. The calculation of molecular descriptors can quantify its reactivity and interaction potentials, which in turn can be used to build predictive models for designing novel compounds with tailored chemical characteristics. Furthermore, molecular dynamics simulations offer a window into its dynamic behavior and conformational landscape. The application of these computational tools is essential for unlocking the full potential of this compound in various scientific and technological fields.

Applications of 4 Chloronaphthalen 2 Amine As a Chemical Building Block in Advanced Materials and Supramolecular Chemistry

Design and Synthesis of Functional Materials Incorporating 4-Chloronaphthalen-2-amine Scaffolds

The rigid, planar naphthalene (B1677914) core of this compound is an attractive scaffold for the synthesis of advanced functional materials. The presence of the amine group provides a reactive handle for polymerization and derivatization, while the chloro-substituent can be used for cross-coupling reactions or to modulate the electronic properties of the final material.

While specific research on this compound in organic semiconductors is not extensively documented, its structure contains the essential features of a valuable building block for these materials. tcichemicals.comepa.gov Organic semiconductors are typically composed of π-conjugated systems, and the naphthalene unit provides a robust aromatic core that can be integrated into larger conjugated structures. nih.gov The amine group can be used to link the naphthalene scaffold to other aromatic systems, potentially through the formation of imines or amides, to extend conjugation.